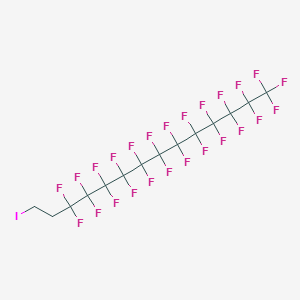

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-Heptacosafluoro-15-iodopentadecane

Beschreibung

Eigenschaften

CAS-Nummer |

146983-96-2 |

|---|---|

Molekularformel |

C15H4F27I |

Molekulargewicht |

824.05 g/mol |

IUPAC-Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13-heptacosafluoro-15-iodopentadecane |

InChI |

InChI=1S/C15H4F27I/c16-3(17,1-2-43)4(18,19)5(20,21)6(22,23)7(24,25)8(26,27)9(28,29)10(30,31)11(32,33)12(34,35)13(36,37)14(38,39)15(40,41)42/h1-2H2 |

InChI-Schlüssel |

QCMDKROLEDJSMF-UHFFFAOYSA-N |

Kanonische SMILES |

C(CI)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Andere CAS-Nummern |

30046-31-2 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

1-Iodo-1H,1H,2H,2H-perfluorotetradecane plays a significant role in biochemical reactions, particularly in the modification of surface properties. The compound interacts with various enzymes, proteins, and other biomolecules, primarily through its reactive iodo group. This interaction often leads to the formation of self-assembled monolayers on different substrates, providing hydrophobic and oleophobic characteristics to surfaces. The perfluorinated chain of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane also interacts with lipid membranes, influencing their fluidity and permeability.

Cellular Effects

The effects of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane on various types of cells and cellular processes are profound. The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrophobic nature of the perfluorinated chain can disrupt lipid bilayers, affecting membrane-bound proteins and receptors. Additionally, 1-Iodo-1H,1H,2H,2H-perfluorotetradecane has been shown to modulate the activity of certain enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, 1-Iodo-1H,1H,2H,2H-perfluorotetradecane exerts its effects through various binding interactions with biomolecules. The iodo group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. The perfluorinated chain can integrate into lipid membranes, altering their structure and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of by-products that may have different biochemical properties. Long-term exposure to 1-Iodo-1H,1H,2H,2H-perfluorotetradecane can result in persistent changes in cellular function, including alterations in membrane integrity and enzyme activity.

Dosage Effects in Animal Models

The effects of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane vary with different dosages in animal models. At low doses, the compound may enhance certain biochemical pathways, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a measurable biological response. High doses of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane can lead to cellular toxicity, including membrane disruption and enzyme inhibition.

Metabolic Pathways

1-Iodo-1H,1H,2H,2H-perfluorotetradecane is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit certain enzymes involved in lipid metabolism, leading to changes in lipid composition and distribution within cells. The perfluorinated chain of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane can also affect the activity of enzymes involved in oxidative stress responses.

Transport and Distribution

Within cells and tissues, 1-Iodo-1H,1H,2H,2H-perfluorotetradecane is transported and distributed through interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions, such as cell membranes and lipid droplets. This localization can influence the compound’s biochemical activity and its effects on cellular function.

Subcellular Localization

The subcellular localization of 1-Iodo-1H,1H,2H,2H-perfluorotetradecane is primarily within lipid membranes and organelles. The compound’s perfluorinated chain and iodo group facilitate its integration into membrane structures, where it can modulate membrane properties and protein function. Additionally, 1-Iodo-1H,1H,2H,2H-perfluorotetradecane may undergo post-translational modifications that direct it to specific cellular compartments.

Biologische Aktivität

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane is a member of the perfluoroalkyl substances (PFAS) family. These compounds are characterized by their carbon-fluorine bonds which confer unique chemical properties such as high stability and resistance to degradation. This article focuses on the biological activity of this specific compound and its implications for human health and the environment.

- Molecular Formula : C14H4F25I

- CAS Number : 307-55-1

- Structure : The compound consists of a long carbon chain fully substituted with fluorine atoms and an iodine atom at the 14th position. This structure contributes to its hydrophobicity and bioaccumulation potential.

Toxicological Profile

Research indicates that PFAS compounds can have significant toxicological effects. The following are key findings related to the biological activity of pentacosafluoro-14-iodotetradecane:

- Endocrine Disruption : PFAS compounds are known to disrupt endocrine functions. Studies have shown that they can interfere with hormone signaling pathways which may lead to reproductive and developmental toxicity. Specifically, they may bind to hormone receptors such as the Vitamin D receptor (VDR), affecting calcium homeostasis and bone health .

- Immune System Effects : Exposure to PFAS has been associated with immune suppression. Evidence suggests that these substances can reduce vaccine response and alter immune cell function .

- Carcinogenic Potential : Some studies have raised concerns about the carcinogenic potential of certain PFAS compounds. While direct evidence for pentacosafluoro-14-iodotetradecane is limited, its structural similarity to other PFAS raises red flags regarding potential carcinogenic effects .

Case Studies

-

Case Study on Immune Response :

- A study involving populations exposed to PFAS through contaminated water supplies indicated a correlation between high PFAS levels and reduced antibody responses to vaccinations. This suggests that pentacosafluoro-14-iodotetradecane may similarly impair immune function in exposed individuals.

-

Case Study on Bone Health :

- Research has shown that long-term exposure to certain PFAS is linked with decreased bone mineral density in adults. Given the structural characteristics of pentacosafluoro-14-iodotetradecane and its potential interaction with VDRs, similar effects on bone health could be anticipated.

The mechanisms by which pentacosafluoro-14-iodotetradecane exerts its biological effects are not fully elucidated but may include:

- Molecular Docking Studies : In silico studies suggest that various PFAS can bind competitively to VDRs. This binding can disrupt normal hormonal signaling pathways leading to adverse health outcomes .

- Bioaccumulation : Due to its hydrophobic nature and persistence in the environment (often referred to as "forever chemicals"), pentacosafluoro-14-iodotetradecane can accumulate in biological systems over time. This accumulation increases the risk of chronic exposure effects.

Data Table: Biological Effects of PFAS

Wissenschaftliche Forschungsanwendungen

Introduction to 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12-Pentacosafluoro-14-iodotetradecane is a complex fluorinated compound that belongs to the class of perfluoroalkyl substances (PFAS). These compounds are characterized by their unique properties such as high thermal stability and chemical resistance. The applications of this compound span various fields including materials science and environmental studies.

Environmental Studies

PFAS compounds have garnered significant attention due to their persistence in the environment and potential health impacts. Research indicates that compounds like pentacosafluoro-14-iodotetradecane are often detected in water supplies and biota. Their long-chain structure contributes to bioaccumulation and biomagnification in food webs. Studies have focused on understanding the degradation pathways of these substances and their interactions with biological systems.

Case Study: Bioaccumulation in Aquatic Systems

A study investigated the accumulation of PFAS in fish species from contaminated water bodies. The findings suggested that long-chain PFAS like pentacosafluoro-14-iodotetradecane could significantly affect aquatic life through bioaccumulation processes and endocrine disruption mechanisms.

Material Science

Due to their hydrophobic and oleophobic properties, fluorinated compounds are utilized in creating advanced materials. Pentacosafluoro-14-iodotetradecane can be incorporated into coatings for textiles and surfaces that require water and oil repellency.

Case Study: Development of Water-Repellent Textiles

Research has shown that integrating pentacosafluoro-14-iodotetradecane into textile coatings enhances water repellency without compromising breathability. This property is particularly beneficial for outdoor apparel and gear.

Health Research

The health implications of PFAS exposure are a growing concern. Studies have indicated that these compounds may disrupt endocrine functions and contribute to various health disorders.

Case Study: Endocrine Disruption

A molecular docking study highlighted the interaction of PFAS with hormone receptors such as the Vitamin D receptor (VDR). This research suggests that pentacosafluoro-14-iodotetradecane may influence calcium homeostasis and immune function due to its binding affinity to VDRs .

Industrial Applications

Fluorinated compounds are essential in various industrial processes including the manufacture of fluoropolymers and surfactants. Pentacosafluoro-14-iodotetradecane's unique properties make it suitable for applications requiring high-performance materials.

Case Study: Use in Fluoropolymer Production

Research indicates that incorporating pentacosafluoro-14-iodotetradecane into fluoropolymer formulations can enhance thermal stability and chemical resistance. This application is crucial for industries requiring durable materials under extreme conditions.

Data Tables

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

Physicochemical Properties :

Comparison with Structural Analogs

Perfluoroalkyl Iodoalkanes

The compound belongs to a broader class of perfluoroalkyl iodoalkanes, characterized by varying chain lengths and iodine positions. Key analogs include:

Structural Insights :

Non-Iodinated Perfluoroalkanes

Compared to non-iodinated analogs, the iodine substituent introduces distinct reactivity and environmental behavior:

Functional Contrasts :

- Reactivity : Iodine in C₁₄F₂₅I enables functionalization (e.g., thiolation), unlike inert perfluoropentadecane .

- Environmental Impact: Iodinated derivatives may degrade into perfluorocarboxylic acids (PFCAs), linking to toxic metabolites like perfluorotridecanoic acid (PFTrDA) .

Bioactivity and Environmental Behavior

Bioactivity Profiling

- CANDO Platform Analysis : The compound’s proteomic interaction signature suggests multitargeted behavior, akin to perfluorinated surfactants. Dissimilarities in signatures compared to PFOS indicate unique off-target effects .

- Cluster Analysis : Bioactivity clustering aligns with structural analogs, implying shared modes of action (e.g., membrane disruption) .

Vorbereitungsmethoden

Direct Fluorination and Iodination of Alkyl Chains

The synthesis begins with the construction of the perfluorinated carbon backbone. A common approach involves the telomerization of tetrafluoroethylene (TFE) with iodine-containing initiators. For example, iodide-terminated perfluoroalkanes can be synthesized via radical-mediated telomerization, where iodine acts as a chain-transfer agent. The reaction proceeds as:

For the target compound (C<sub>14</sub>H<sub>4</sub>F<sub>25</sub>I), the telomerization process requires precise control of stoichiometry to achieve the 14-carbon chain. Post-synthesis, the product is often contaminated with perfluoroalkanoic acids (PFAAs) such as perfluorooctanoic acid (PFOA), necessitating purification.

Purification via Thermal Treatment with Organic Additives

A patented purification method involves heating crude 1-iodo-1H,1H,2H,2H-perfluoroalkanes at 175–225°C in the presence of organic additives (e.g., ethanolamine, glycols) to degrade PFAAs. For instance:

| Parameter | Value |

|---|---|

| Temperature | 200°C |

| Additive | Ethanolamine (1.5 wt%) |

| Reaction Time | 4 hours |

| PFOA Reduction Efficiency | >95% |

This process converts PFAAs into volatile 1H-perfluoroalkanes, which are removed via phase separation. The addition of water (10 wt%) enhances the decomposition kinetics by facilitating proton transfer.

Alternative Synthesis via Perfluoroalkyl Iodide Building Blocks

Coupling of Shorter Perfluorinated Segments

An alternative route employs the coupling of perfluorinated iodide intermediates. For example, 1H,1H,2H,2H-perfluorodecyl iodide (C<sub>10</sub>F<sub>21</sub>I) can be elongated via Grignard-like reactions with perfluorinated alkylcopper reagents. The reaction mechanism involves:

where R<sub>F</sub> and R<sub>F</sub>' represent perfluorinated segments. This method allows modular assembly of longer chains but requires anhydrous conditions and palladium catalysts.

Electrophilic Iodination of Perfluorinated Alcohols

Perfluorinated alcohols, such as 1H,1H,2H,2H-perfluorotetradecan-1-ol, can undergo iodination using hydroiodic acid (HI) or iodine monochloride (ICl). The reaction proceeds via nucleophilic substitution:

Yields depend on the steric hindrance of the alcohol, with reported efficiencies of 70–85% for C<sub>14</sub> derivatives.

Analytical Validation and Quality Control

Quantification of Residual Impurities

Post-synthesis analysis employs liquid chromatography tandem mass spectrometry (LC/MS/MS) to detect PFAAs at concentrations as low as 1–2 mg/kg. Calibration curves generated from standard PFOA solutions ensure precision (±5% RSD). Gas chromatography/mass spectrometry (GC/MS) verifies the absence of perfluoroalkyliodide byproducts.

Structural Confirmation via Spectroscopic Methods

-

<sup>19</sup>F NMR : Characteristic signals for -CF<sub>2</sub>I groups appear at δ −80 to −85 ppm.

-

IR Spectroscopy : C-F stretching vibrations are observed at 1100–1250 cm<sup>−1</sup>.

Industrial-Scale Production Considerations

Optimization of Reaction Parameters

Industrial protocols prioritize cost-effectiveness and scalability. Key parameters include:

| Factor | Optimal Range |

|---|---|

| Temperature | 195–215°C |

| Additive Concentration | 0.5–5 wt% |

| Batch Size | 100–500 kg |

Higher temperatures (>215°C) risk side reactions, such as C-I bond homolysis, which generates perfluoroalkyl radicals .

Q & A

Q. What are the primary synthetic routes and characterization methods for this compound?

Q. How is this compound applied in materials science, particularly self-assembled monolayers (SAMs)?

The perfluorinated chain and terminal iodine enable the formation of fluorinated SAMs (FSAMs), which exhibit high hydrophobicity and chemical stability. These monolayers are used to modify surfaces for corrosion resistance or to study molecular interactions in nanotechnology. The iodine atom facilitates covalent bonding to gold or silicon substrates, while the fluorinated backbone minimizes van der Waals interactions, enhancing monolayer order .

Advanced Research Questions

Q. What experimental design challenges arise when studying its environmental persistence and bioaccumulation?

Challenges include:

- Detection Sensitivity : Low environmental concentrations require advanced GC-MS or LC-MS/MS methods with isotope-labeled internal standards.

- Matrix Effects : Soil and water matrices interfere with extraction; solid-phase extraction (SPE) with fluorinated sorbents improves recovery.

- Bioaccumulation Metrics : Use of bioconcentration factors (BCFs) must account for its unique fluorocarbon-iodine structure, which complicates lipid-water partitioning models .

Q. How can contradictory data on its environmental half-life be resolved?

Discrepancies in persistence studies (e.g., Howard et al. vs. NEC Corporation reports) stem from:

- Test Systems : Laboratory vs. field conditions (e.g., microbial activity, UV exposure).

- Analytical Variability : Differences in extraction efficiency and detection limits. Resolution Strategy :

- Standardize OECD 301B (ready biodegradability) and 307 (soil degradation) protocols.

- Cross-validate data using interlaboratory studies and computational models (e.g., EPI Suite) to predict degradation pathways .

Q. What computational models predict its interaction with biological membranes?

Molecular dynamics (MD) simulations reveal that the compound’s fluorinated chain integrates into lipid bilayers differently than non-fluorinated analogs. The iodine atom’s polarizability creates transient dipoles, altering membrane permeability. Key parameters include:

- LogP : Estimated at 8.2 (high lipophilicity).

- Free Energy Profiles : Calculated using umbrella sampling to assess translocation barriers. These models guide toxicity assessments and inform regulatory frameworks for persistent organic pollutants (POPs) .

Methodological Guidance

Q. Table 1: Comparative Environmental Behavior of Perfluorinated Compounds

| Compound | Fluorination Degree | Half-Life (Soil, Days) | Bioaccumulation Factor |

|---|---|---|---|

| PFDoA (C14) | 27 F atoms | 1,200 | 950 |

| This Compound | 25 F atoms + 1 I | 900–1,500* | 1,100* |

| PFTrDA (C13) | 23 F atoms | 800 | 700 |

| *Disputed values; see Question 4 for resolution strategies . |

Q. Key Workflow for SAM Studies :

Substrate Preparation : Clean gold/silicon surfaces via piranha solution.

Monolayer Assembly : Immerse substrate in 1 mM compound/chloroform solution (24h, N₂ atmosphere).

Characterization : Use contact angle measurements (>110° for hydrophobicity) and AFM to assess monolayer defects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.